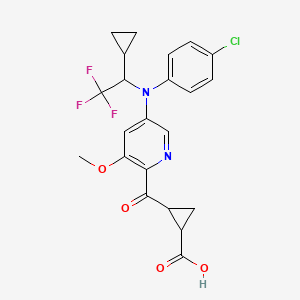
2-(5-((4-Chlorophenyl)((1-(trifluoromethyl)cyclopropyl)methyl)amino)-3-methoxypicolinoyl)cyclopropanecarboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-((4-chlorophenyl)((1-(trifluoromethyl)cyclopropyl)methyl)amino)-3-methoxypicolinoyl)cyclopropanecarboxylic acid involves several key steps:
Starting Materials: The synthesis begins with the preparation of the starting materials, including 4-chlorophenyl, 1-(trifluoromethyl)cyclopropyl, and methoxypicolinic acid derivatives.
Coupling Reactions: The key step involves coupling the 4-chlorophenyl and 1-(trifluoromethyl)cyclopropyl groups with methoxypicolinic acid using appropriate reagents and catalysts.
Cyclopropanecarboxylic Acid Formation: The final step involves the formation of the cyclopropanecarboxylic acid moiety under controlled conditions.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include:
Batch Reactors: Utilizing batch reactors for precise control over reaction parameters.
Purification: Employing techniques such as crystallization, distillation, and chromatography for purification.
Quality Control: Implementing rigorous quality control measures to ensure consistency and compliance with regulatory standards.
Chemical Reactions Analysis
Types of Reactions
2-(5-((4-chlorophenyl)((1-(trifluoromethyl)cyclopropyl)methyl)amino)-3-methoxypicolinoyl)cyclopropanecarboxylic acid: undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be carried out to modify the functional groups.
Substitution: The compound can undergo substitution reactions, particularly at the aromatic ring and cyclopropyl moieties.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Catalysts: Palladium on carbon and other transition metal catalysts are used for coupling and substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxides, while substitution reactions can introduce various functional groups .
Scientific Research Applications
2-(5-((4-chlorophenyl)((1-(trifluoromethyl)cyclopropyl)methyl)amino)-3-methoxypicolinoyl)cyclopropanecarboxylic acid: has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 2-(5-((4-chlorophenyl)((1-(trifluoromethyl)cyclopropyl)methyl)amino)-3-methoxypicolinoyl)cyclopropanecarboxylic acid involves its interaction with specific molecular targets:
Molecular Targets: The compound may target enzymes, receptors, or other proteins involved in biological pathways.
Pathways Involved: It can modulate signaling pathways, leading to changes in cellular functions and responses.
Comparison with Similar Compounds
Similar Compounds
- 2-(5-((6-chlorobenzo[d][1,3]dioxol-4-yl)methyl)(cyclopropylmethyl)amino)-3-methoxypicolinoyl)cyclopropanecarboxylic acid
- (5-chlorobenzo[d][1,3]dioxol-4-yl)boronic acid
- (6-chlorobenzo[d][1,3]dioxol-5-yl)methanol
Uniqueness
The uniqueness of 2-(5-((4-chlorophenyl)((1-(trifluoromethyl)cyclopropyl)methyl)amino)-3-methoxypicolinoyl)cyclopropanecarboxylic acid lies in its specific structural features, such as the trifluoromethyl group and the cyclopropanecarboxylic acid moiety, which confer distinct chemical and biological properties .
Properties
Molecular Formula |
C22H20ClF3N2O4 |
|---|---|
Molecular Weight |
468.9 g/mol |
IUPAC Name |
2-[5-(4-chloro-N-(1-cyclopropyl-2,2,2-trifluoroethyl)anilino)-3-methoxypyridine-2-carbonyl]cyclopropane-1-carboxylic acid |
InChI |
InChI=1S/C22H20ClF3N2O4/c1-32-17-8-14(10-27-18(17)19(29)15-9-16(15)21(30)31)28(13-6-4-12(23)5-7-13)20(11-2-3-11)22(24,25)26/h4-8,10-11,15-16,20H,2-3,9H2,1H3,(H,30,31) |
InChI Key |
LWAUMGSKFOFDCB-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(N=CC(=C1)N(C2=CC=C(C=C2)Cl)C(C3CC3)C(F)(F)F)C(=O)C4CC4C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















